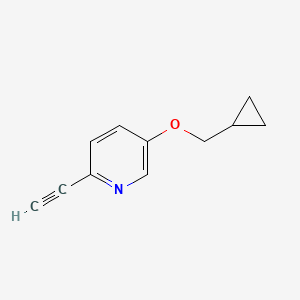

5-(Cyclopropylmethoxy)-2-ethynylpyridine

Description

Properties

Molecular Formula |

C11H11NO |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

5-(cyclopropylmethoxy)-2-ethynylpyridine |

InChI |

InChI=1S/C11H11NO/c1-2-10-5-6-11(7-12-10)13-8-9-3-4-9/h1,5-7,9H,3-4,8H2 |

InChI Key |

SDZIVRBASTYWHZ-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=NC=C(C=C1)OCC2CC2 |

Origin of Product |

United States |

Scientific Research Applications

Based on the search results, here's what can be gathered regarding the applications of compounds related to "5-(Cyclopropylmethoxy)-2-ethynylpyridine":

5-Cyclopropyl-2-methoxynicotinaldehyde

- Synthesis : 5-Cyclopropyl-2-methoxynicotinaldehyde can be synthesized using a reaction involving 5-Bromo-2-methoxynicotinaldehyde, cyclopropylboronic acid, cesium fluoride, and PdCl2dppf ([1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) . The reaction is performed in 1,4-dioxane under nitrogen at 100°C .

Pyrrolopyrimidine Compounds

- NAE Inhibitory Action : A pyrrolopyrimidine compound with a vinylene, ethynylene, arylene, or heteroarylene group at the 5-position (R3 in Formula (A)) demonstrates NAE inhibitory action and tumor cell growth inhibitory effects .

- Specific Examples : Examples of pyrrolopyrimidine compounds include :

- 4-amino-5-[2-[2-(cyclopropylmethoxy)-6-fluoro-phenyl]ethynyl]-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5[(sulfamoylamino)methyl]tetrahydrofuran-2-yl]pyrrolo[2,3]pyrimidine.

Other Related Compounds

- 5-alkynyl-pyrimidines: The search mentions "5-alkynyl-pyrimidines" , but no specific applications are detailed in the provided context.

- (Pyridin-2-YL)Methanethiol: This compound and related products are available for scientific research .

- 1-(4-Bromo-benzyl)-3-phenyl-pyrrolidine: This compound has potential applications in medicinal chemistry and drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 5-(Cyclopropylmethoxy)-2-ethynylpyridine, highlighting differences in substituents, properties, and applications:

Key Structural and Functional Insights

Ethynyl Group Reactivity :

- The ethynyl group in this compound enables coordination with transition metals (e.g., Pt, Au), as seen in related compounds like tbpyPt(C2-2py)₂ , where the pyridyl-ethynyl ligand blue-shifts emission spectra due to electron-deficient character .

- In contrast, 5-Ethynylpyridin-2-amine leverages the amine group for nucleophilic substitutions, expanding its utility in nucleoside analog synthesis .

Cyclopropylmethoxy vs. Other Alkoxy Groups :

- Compared to 5-(Benzyloxy)-2-ethynylpyridine , the cyclopropylmethoxy group provides greater metabolic stability and reduced steric hindrance, making it preferable in drug design .

- Fluorinated analogs like 5-(Cyclopropylmethoxy)-2-fluoropyridine exhibit enhanced electronegativity and bioavailability, often used in kinase inhibitors .

Electron-Withdrawing Substituents :

- The carboxylic acid in 5-(Cyclopropylmethoxy)-3-fluoropyridine-2-carboxylic acid introduces polarity and hydrogen-bonding capacity, critical for enzyme-targeted drug candidates .

- Boronic esters (e.g., 2-(Cyclopropylmethoxy)-5-(dioxaborolanyl)pyridine ) are pivotal in cross-coupling reactions for constructing complex biaryl systems .

Comparative Synthetic Utility :

- 5-(Chloromethyl)-2-methoxypyridine serves as a versatile alkylation agent, whereas the ethynyl group in the target compound supports metal-mediated transformations .

Preparation Methods

Regioselectivity in Alkylation

The electron-withdrawing ethynyl group at the 2-position deactivates the pyridine ring, complicating alkylation at the 5-position. Using polar aprotic solvents (e.g., DMSO) and phase-transfer catalysts (e.g., 18-crown-6) enhances reactivity by stabilizing the transition state.

Q & A

Q. What are the primary synthetic routes for 5-(Cyclopropylmethoxy)-2-ethynylpyridine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution at the pyridine C5 position, where cyclopropylmethoxy groups are introduced via alkoxylation. Ethynyl groups are added through Sonogashira coupling or palladium-catalyzed cross-coupling reactions. Key variables include solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalyst loading (e.g., Pd(PPh₃)₄ at 2–5 mol%). Yield optimization requires balancing steric hindrance from the cyclopropyl group with electronic effects of the ethynyl substituent. For example, higher temperatures (80–100°C) improve cyclopropane ring stability but may degrade sensitive intermediates .

Q. How can researchers characterize the physicochemical properties of this compound?

Methodological Answer: Critical properties include:

- LogP : Estimated via HPLC retention times or computational tools (e.g., ChemAxon) to assess lipophilicity.

- pKa : Determined using potentiometric titration or UV-spectroscopy in buffered solutions.

- Thermal Stability : Analyzed via differential scanning calorimetry (DSC) to identify decomposition thresholds (>150°C observed in related pyridine derivatives) .

Q. What analytical techniques are recommended for verifying the purity of this compound?

Methodological Answer:

- HPLC-MS : To detect trace impurities (<0.1% w/w) and confirm molecular ion peaks ([M+H]+ expected at m/z 214.1).

- ¹H/¹³C NMR : Key signals include the ethynyl proton (δ 2.8–3.2 ppm) and cyclopropylmethoxy protons (δ 3.5–4.0 ppm).

- Elemental Analysis : Validate C, H, N, and O content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?

Methodological Answer: Discrepancies in NMR or IR spectra often arise from solvent effects, tautomerism, or impurities. To address this:

Q. What strategies are effective for studying the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Substrate Scope Analysis : Test reactivity with aryl halides (e.g., iodobenzene vs. bromopyridine) under varying Pd catalysts (e.g., PdCl₂ vs. Pd(OAc)₂).

- Kinetic Profiling : Use in-situ FTIR or LC-MS to monitor reaction progress and identify intermediates.

- Computational Modeling : Apply density functional theory (DFT) to predict regioselectivity in ethynyl group functionalization .

Q. How can researchers assess the compound’s potential as a ligand in coordination chemistry?

Methodological Answer:

- X-ray Crystallography : Resolve metal-ligand complexes (e.g., with Cu(I) or Pd(II)) to determine binding modes.

- Cyclic Voltammetry : Measure redox potentials to evaluate electron-donating/withdrawing effects of the cyclopropylmethoxy group.

- Thermogravimetric Analysis (TGA) : Assess thermal stability of metal complexes under inert atmospheres .

Data Contradiction and Reproducibility

Q. How should conflicting solubility data in polar vs. nonpolar solvents be addressed?

Methodological Answer:

- Solvent Polarity Index Testing : Compare solubility in solvents with known polarity (e.g., water, ethanol, hexane).

- Dynamic Light Scattering (DLS) : Detect aggregation states that may skew solubility measurements.

- Control for Hygroscopicity : Pre-dry samples to eliminate water absorption artifacts .

Q. What experimental controls are essential for ensuring reproducibility in catalytic applications?

Methodological Answer:

- Catalyst Purity : Use ICP-MS to verify metal content (e.g., Pd ≤ 0.1 ppm in residual catalysts).

- Oxygen-Free Conditions : Employ Schlenk lines or gloveboxes to prevent oxidation of ethynyl groups.

- Internal Standards : Add decane or tetradecane to GC analyses for retention time normalization .

Ecological and Safety Considerations

Q. What protocols mitigate risks during large-scale synthesis?

Methodological Answer:

- Ventilation : Use fume hoods with >100 ft/min face velocity to capture volatile intermediates.

- Waste Neutralization : Treat ethynyl-containing byproducts with aqueous AgNO₃ to precipitate toxic acetylides.

- PPE : Wear nitrile gloves and static-dissipative lab coats to prevent ignition of pyrophoric residues .

Q. How can researchers evaluate the compound’s environmental persistence?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.